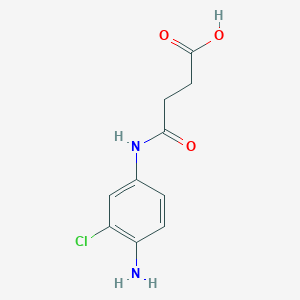

N-(4-Amino-3-chloro-phenyl)-succinamic acid

Description

Historical Context of Succinamic Acid Derivatives

Succinamic acids, derivatives of succinic acid, have been studied since the early 20th century. Succinic acid itself was first isolated in 1546 from amber via distillation, but its derivatives, including succinamic acids, gained prominence later as synthetic organic chemistry advanced. The foundational work on N-aryl-succinamic acids began in the mid-20th century, driven by interest in their structural versatility and biological activity. Early studies focused on synthesizing analogs with varying aryl substitutions to explore their physicochemical properties. For example, N-(3-chlorophenyl)succinamic acid and N-(4-chlorophenyl)succinamic acid were crystallographically characterized in the 2000s, revealing hydrogen-bonded chain motifs. These efforts laid the groundwork for understanding the relationship between substituent patterns and molecular behavior.

Chemical Structure and Nomenclature

Molecular formula : $$ \text{C}{10}\text{H}{11}\text{Cl}\text{N}{2}\text{O}{3} $$

IUPAC name : 4-[(4-Amino-3-chlorophenyl)amino]-4-oxobutanoic acid

Structural features :

- A succinamic acid backbone ($$ \text{HOOC-CH}2\text{-CH}2\text{-CONH-} $$) with a 4-amino-3-chlorophenyl group attached to the amide nitrogen (Figure 1).

- The para-amino and meta-chloro substituents on the phenyl ring create electronic asymmetry, influencing intermolecular interactions such as hydrogen bonding.

- The carboxylic acid and amide groups enable participation in both acid-base and dipole-dipole interactions.

Crystallographic data :

Position within the Broader Family of Substituted Succinamic Acids

Substituted succinamic acids are classified by their aryl group modifications. Key structural comparisons include:

The 4-amino-3-chloro derivative distinguishes itself through:

- Electronic effects : The electron-donating amino group ($$-\text{NH}_2$$) and electron-withdrawing chloro group ($$-\text{Cl}$$) create a push-pull system, altering reactivity in substitution reactions.

- Supramolecular behavior : The amino group participates in additional hydrogen bonds, potentially forming 2D networks instead of 1D chains.

Relevance in Modern Chemical Research

1. Medicinal chemistry :

- Succinamic acid derivatives are explored as intermediates for antitumor and anti-inflammatory agents. For instance, N-(pyridin-2-yl)-succinamic acid exhibits dual bioactivity.

- The 4-amino-3-chloro substitution may enhance binding to biological targets, such as enzymes involved in metabolic pathways.

2. Materials science :

- Derivatives like alkenylsuccinic anhydrides (ASA) are used in paper sizing. While N-(4-amino-3-chloro-phenyl)-succinamic acid itself is not yet industrial, its structural analogs inform the design of hydrophobic coatings.

3. Synthetic methodology :

- Recent advances in catalytic amidation and green chemistry have enabled efficient synthesis of N-aryl-succinamic acids. For example, enzymatic routes using Escherichia coli strains optimize yield and purity.

4. Biochemical research :

- Succinamic acids are studied as analogs of succinate, a key metabolite in the tricarboxylic acid (TCA) cycle. Modifying the succinate scaffold with aryl groups helps probe mitochondrial transport mechanisms.

Properties

IUPAC Name |

4-(4-amino-3-chloroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVAXVWECGBYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Succinic Anhydride

-

- 4-Amino-3-chlorobenzenamine

- Succinic anhydride

- Solvent (commonly toluene or dimethylformamide)

-

- A solution of succinic anhydride is prepared in a suitable solvent.

- The 4-amino-3-chlorobenzenamine is added dropwise to the solution while stirring continuously.

- The reaction mixture is typically heated under reflux for a specified duration (e.g., 1–2 hours) to ensure complete reaction.

- After cooling, the mixture is treated with dilute hydrochloric acid to remove unreacted amine.

- The resultant solid is filtered, washed with water, and recrystallized from ethanol or methanol to obtain pure this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique to enhance reaction efficiency and yield.

-

- 4-Amino-3-chlorobenzenamine

- Succinic anhydride

- Solvent (e.g., tetrahydrofuran)

-

- A mixture of the amine and succinic anhydride is placed in a microwave reactor.

- The reaction is conducted at elevated temperatures (e.g., 180 °C) for a short duration (approximately 15 minutes).

- Post-reaction, the mixture is cooled, filtered, and purified through recrystallization.

Analytical Techniques

To confirm the identity and purity of this compound, several analytical techniques are employed:

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify functional groups present in the compound. Characteristic peaks corresponding to amide (N-H stretch) and carbonyl (C=O stretch) groups are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of specific hydrogen environments in the compound.

Elemental Analysis

Elemental analysis ensures that the ratios of carbon, hydrogen, nitrogen, and chlorine in the synthesized compound match theoretical values.

Yield and Purity Assessment

The yield of this compound can vary based on the method employed:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Reaction with Succinic Anhydride | 70–85 | >95 |

| Microwave-Assisted Synthesis | 80–90 | >98 |

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-chloro-phenyl)-succinamic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium methoxide (NaOCH3) are employed.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives where the chloro group is replaced by an amine group.

Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-3-chloro-phenyl)-succinamic acid is primarily recognized as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in various chemical reactions that yield biologically active compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor for several APIs, particularly those targeting neurological disorders. For example, derivatives of this compound have been investigated for their potential as anti-Parkinson agents and other central nervous system modulators . The synthesis pathways often involve the modification of the amine and carboxylic acid functionalities to enhance biological activity.

| Compound | Target Condition | Reference |

|---|---|---|

| Baclofen | Muscle spasticity | US Patent 7,354,954 |

| Gabapentin | Epilepsy | US Patent 10792262B1 |

| Pregabalin | Neuropathic pain | US Patent 10792262B1 |

Pharmacological Studies

Research indicates that this compound and its derivatives exhibit various pharmacological activities, including anticonvulsant and analgesic effects.

Case Study: Anticonvulsant Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticonvulsant properties. The results demonstrated that certain modifications led to increased efficacy in seizure models, suggesting a promising avenue for developing new anticonvulsant medications .

Case Study: Analgesic Properties

Another study highlighted the analgesic potential of modified succinamides derived from this compound. These compounds were tested in animal models for pain relief, showing significant reductions in pain response compared to controls .

Biochemical Applications

This compound is also utilized in biochemical assays and research involving protease activity.

Protease Inhibition Studies

Recent research has identified this compound as a potential inhibitor of specific proteases, which are enzymes critical in various biological processes. By modifying the compound, researchers have been able to assess its effectiveness in inhibiting protease activity, providing insights into its utility as a biochemical tool .

Mechanism of Action

The mechanism of action of N-(4-Amino-3-chloro-phenyl)-succinamic acid involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The succinamic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations in Aromatic Substituents

N-(4-Chlorophenyl)succinamic Acid (C₁₀H₁₀ClNO₃)

- Structure : A single chloro substituent at the para position of the phenyl ring.

- Key Differences: Lacks the amino group at position 4, reducing hydrogen-bonding capacity compared to the amino-chloro derivative.

- Properties: Lower solubility in polar solvents due to the absence of the amino group .

N-(3-Chloro-4-methylphenyl)succinamic Acid (C₁₁H₁₂ClNO₃)

- Structure : Chloro and methyl groups at positions 3 and 4, respectively.

- Crystal Data : Dihedral angle between the phenyl ring and amide group is 40.58°–44.93°, influencing molecular packing and hydrogen bonding (N–H⋯O and O–H⋯O interactions) .

N-(4-Methyl-2-nitrophenyl)succinamic Acid (C₁₁H₁₂N₂O₅)

- Structure : Nitro (electron-withdrawing) and methyl (electron-donating) groups at positions 2 and 3.

- Crystal Packing: Intramolecular N–H⋯O(nitro) hydrogen bonds and intermolecular N–H⋯O(carbonyl) chains along the [100] direction. Solubility is reduced compared to amino-substituted analogs due to nitro group hydrophobicity .

Functional Group Modifications on the Succinamic Acid Backbone

N-(4-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic Acid (C₂₀H₂₃NO₄)

- Structure : Ethoxy and methylbenzyl substituents introduce steric bulk.

- Solubility : >51.2 µg/mL at pH 7.4, attributed to the ethoxy group’s polarity .

- Biological Activity : Demonstrated enzyme inhibitory effects in preclinical studies, likely due to enhanced binding affinity from the methylbenzyl group .

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic Acid (C₇H₆F₃N₃O₃S)

- Structure : Thiadiazole ring with a trifluoromethyl group replaces the phenyl ring.

- Bioactivity : Exhibits antimicrobial properties (e.g., against Staphylococcus aureus) due to increased lipophilicity from the CF₃ group .

Data Tables: Key Comparative Metrics

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility (µg/mL) |

|---|---|---|---|---|

| N-(4-Amino-3-chloro-phenyl)-succinamic acid* | C₁₀H₁₀ClN₂O₃ | 4-NH₂, 3-Cl | 241.66 | Not reported |

| N-(4-Chlorophenyl)succinamic acid | C₁₀H₁₀ClNO₃ | 4-Cl | 227.65 | Low (aqueous) |

| N-(3-Chloro-4-methylphenyl)-succinamic acid | C₁₁H₁₂ClNO₃ | 3-Cl, 4-CH₃ | 241.67 | Moderate |

| N-(4-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid | C₂₀H₂₃NO₄ | 4-OCH₂CH₃, 3-(CH₂C₆H₄CH₃) | 341.40 | >51.2 (pH 7.4) |

*Predicted based on analogs.

Biological Activity

N-(4-Amino-3-chloro-phenyl)-succinamic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features an amino group, a chloro group, and a succinamic acid moiety. These functional groups are pivotal for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The amino and chloro groups enhance binding affinity, while the succinamic acid moiety contributes to the compound's solubility and stability in biological systems. This interaction profile suggests that this compound could serve as a biochemical probe for studying enzyme interactions and may have therapeutic implications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against multiple human cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 25 | Cell cycle arrest in G2/M phase |

| M21 (Melanoma) | 30 | Microtubule disruption |

| MCF7 (Breast) | 20 | Induction of apoptosis |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activity. Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the amino and chloro groups can significantly alter its biological activity. For example, substitution patterns on the aromatic ring have been shown to influence both binding affinity and selectivity towards specific targets .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study assessed the compound's effects on HT-29 colon carcinoma cells, revealing an IC50 value of 25 µM with significant cell cycle arrest observed at higher concentrations .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the key steps for synthesizing N-(4-Amino-3-chloro-phenyl)-succinamic acid, and how can side products be minimized?

The compound is synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting succinic anhydride with 4-amino-3-chloroaniline in a non-polar solvent (e.g., toluene). To minimize side products, stoichiometric control (1:1 molar ratio) and post-reaction acid washing (e.g., dilute HCl) are critical to remove unreacted aniline derivatives. Recrystallization from ethanol or ethanol-water mixtures ensures purity, monitored by melting point consistency and spectroscopic validation (IR, NMR) .

Q. How can single crystals suitable for X-ray diffraction be obtained for this compound?

Slow evaporation of ethanolic solutions at room temperature is effective. Crystal growth requires saturation control: dissolve the purified compound in minimal ethanol, filter to remove particulates, and allow gradual solvent evaporation. Plate-like or needle-like crystals typically form within days. Optimizing solvent polarity and temperature gradients improves crystal quality .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding in this molecule?

Infrared (IR) spectroscopy identifies key hydrogen-bonded groups:

- N–H stretching (~3200–3300 cm⁻¹ for amide).

- O–H stretching (~2500–3000 cm⁻¹ for carboxylic acid).

- C=O vibrations (~1680–1720 cm⁻¹). Solid-state NMR further resolves intermolecular interactions, particularly for amide and carboxyl protons. Single-crystal X-ray diffraction provides definitive proof of hydrogen-bonded networks (e.g., N–H⋯O and O–H⋯O) .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro, chloro, methyl groups) alter the crystal packing and hydrogen-bonding motifs in N-(aryl)-succinamic acid derivatives?

Substituents on the phenyl ring induce conformational changes. For example:

- Ortho-nitro groups promote intramolecular N–H⋯O bonds, reducing planarity between the amide and phenyl ring (dihedral angles ~36° vs. 48° in chloro derivatives).

- Chloro substituents enhance intermolecular N–H⋯O interactions, forming chains along crystallographic axes.

- Methyl groups increase steric hindrance, altering packing efficiency (e.g., triclinic vs. monoclinic systems). Comparative studies require systematic XRD analysis of derivatives and Hirshfeld surface calculations to quantify interaction propensities .

Q. What challenges arise in refining disordered structures or resolving data contradictions in XRD studies of this compound?

Common issues include:

- Disordered solvent molecules : Apply SQUEEZE (PLATON) to model electron density in voids.

- Overlapping reflections : Use multi-scan absorption corrections (e.g., SADABS) and high-resolution detectors (e.g., Sapphire CCD).

- Hydrogen atom positioning : Restrain N–H and O–H distances (e.g., DFIX in SHELXL) and refine riding models for CH groups. Validate refinement with R-factor convergence (<0.05) and goodness-of-fit (S ≈ 1.0) .

Q. How can computational methods complement experimental data to predict the stability of hydrogen-bonded networks?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize molecular geometries and quantify hydrogen bond energies. Molecular dynamics (MD) simulations assess thermal stability of packing motifs. Pair these with experimental XRD data to validate predicted interaction strengths (e.g., O–H⋯O bond lengths ≈1.8–2.0 Å) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.